Regulatory Differentiation: Orphan Drug Designation for Leptin Receptor Deficiency
A critical differentiator for procurement prioritization is the compound's regulatory status. It is the specific small molecule agonist of MC4R designated as an orphan drug by the FDA for the treatment of leptin receptor deficiency, with Palatin Technologies as the sponsor [1]. No other MC4R agonist in the quinoxaline-piperidine class holds this specific designation. This provides a clear clinical development path unavailable to generic MC4R agonists.
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Orphan Drug Designation (USA) for leptin receptor deficiency |
| Comparator Or Baseline | Other MC4R agonists (e.g., setmelanotide) hold designations for different indications (e.g., POMC/PCSK1/LEPR deficiency) |
| Quantified Difference | Qualitative differentiation in treated indication |
| Conditions | FDA Orphan Drug Act designation |
Why This Matters
For research programs targeting leptin receptor-specific pathophysiology, only this compound possesses the validated clinical development status, making it irreplaceable by other MC4R agonists.
- [1] Orphanet. Small molecule agonist of the melanocortin 4 receptor (MC4R). Orphan Drug Designation (USA), Sponsor: Palatin Technologies, Inc., Date of designation: 2025-03-20. View Source
